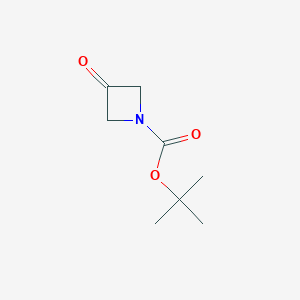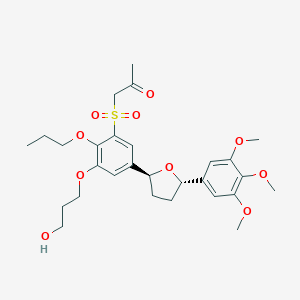
2-(3-((2-Oxopropyl)sulfonyl)-4-n-propoxy-5-(3-hydroxypropoxy)phenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrafuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-((2-Oxopropyl)sulfonyl)-4-n-propoxy-5-(3-hydroxypropoxy)phenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrafuran is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is commonly referred to as "Compound A" in scientific literature and has been found to exhibit promising pharmacological properties.
Mécanisme D'action
The mechanism of action of Compound A is not fully understood, but it is believed to act by inhibiting key enzymes involved in inflammation and cancer progression. Specifically, it has been shown to inhibit the activity of COX-2, an enzyme that is upregulated in many types of cancer and is involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
Compound A has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. In addition, it has been found to reduce inflammation and oxidative stress, which are implicated in many chronic diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Compound A in lab experiments is its potent pharmacological activity, which allows for the study of its effects at relatively low concentrations. However, one limitation is that the synthesis of Compound A is complex and requires specialized expertise in organic chemistry.
Orientations Futures
There are many potential future directions for research on Compound A. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of Compound A. Another area of interest is the investigation of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate the mechanism of action of Compound A and its potential for use in combination with other drugs in the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of Compound A involves several steps, including the reaction of 4-n-propoxy-3-hydroxybenzaldehyde with 3,4,5-trimethoxyphenylacetonitrile to form a key intermediate. This intermediate is then reacted with 2-oxopropylsulfonic acid to yield Compound A. The synthesis of Compound A is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
Compound A has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
140705-10-8 |
|---|---|
Nom du produit |
2-(3-((2-Oxopropyl)sulfonyl)-4-n-propoxy-5-(3-hydroxypropoxy)phenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrafuran |
Formule moléculaire |
C28H38O10S |
Poids moléculaire |
566.7 g/mol |
Nom IUPAC |
1-[3-(3-hydroxypropoxy)-2-propoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]sulfonylpropan-2-one |
InChI |
InChI=1S/C28H38O10S/c1-6-11-37-28-25(36-12-7-10-29)15-20(16-26(28)39(31,32)17-18(2)30)22-9-8-21(38-22)19-13-23(33-3)27(35-5)24(14-19)34-4/h13-16,21-22,29H,6-12,17H2,1-5H3/t21-,22-/m0/s1 |
Clé InChI |
LIUJFXKHVUKCCX-VXKWHMMOSA-N |
SMILES isomérique |
CCCOC1=C(C=C(C=C1S(=O)(=O)CC(=O)C)[C@@H]2CC[C@H](O2)C3=CC(=C(C(=C3)OC)OC)OC)OCCCO |
SMILES |
CCCOC1=C(C=C(C=C1S(=O)(=O)CC(=O)C)C2CCC(O2)C3=CC(=C(C(=C3)OC)OC)OC)OCCCO |
SMILES canonique |
CCCOC1=C(C=C(C=C1S(=O)(=O)CC(=O)C)C2CCC(O2)C3=CC(=C(C(=C3)OC)OC)OC)OCCCO |
Autres numéros CAS |
140705-10-8 |
Synonymes |
1-IPHTF 2-(3-((2-oxopropyl)sulfonyl)-4-n-propoxy-5-(3-hydroxypropoxy)phenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrafuran |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



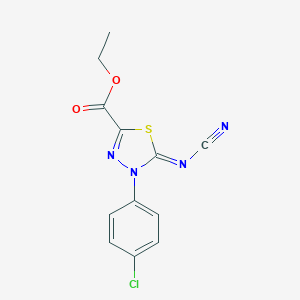
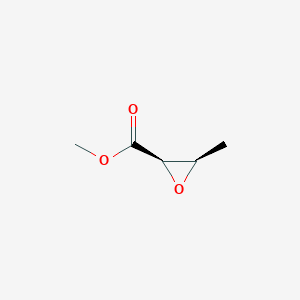
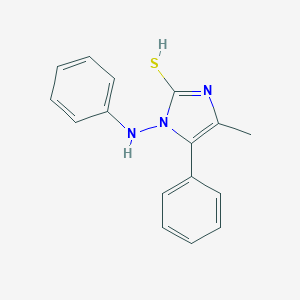
![[1',2',3',4',5'-13C5]ribothymidine](/img/structure/B119499.png)
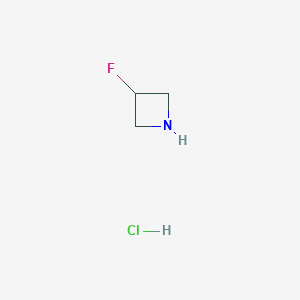
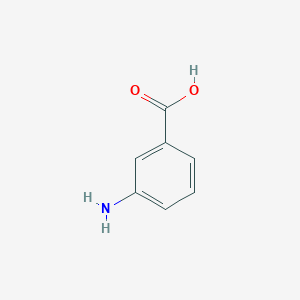
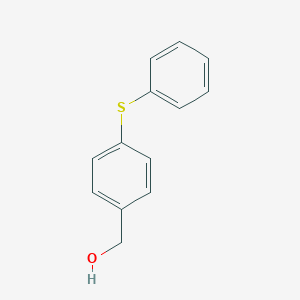
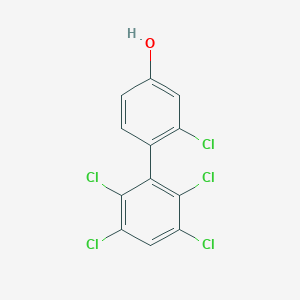
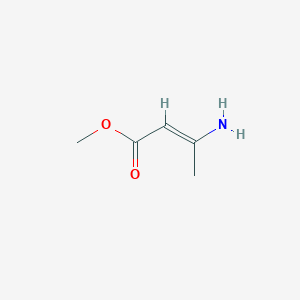
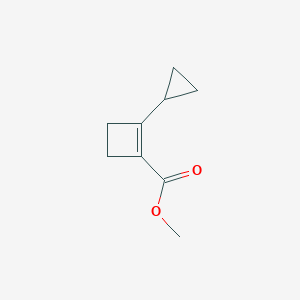
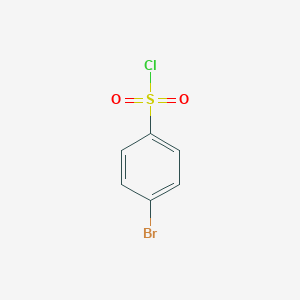
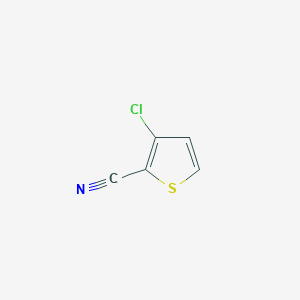
![1-Azabicyclo[3.2.1]octan-2-one](/img/structure/B119524.png)
